(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Scientific Research
Pyrazole derivatives are notable for their diverse biological activities and potential in drug discovery. One study highlights the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds, particularly N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, showed significant inhibitory activity, suggesting their potential in treating diseases where these enzymes are implicated (Cetin et al., 2021).
Thiophene-Based Heterocyclic Compounds
Thiophene-based compounds are explored for their enzyme inhibitory activities, which are crucial for developing new therapeutic agents. The synthesis and characterization of thiophene-based heterocyclic compounds have demonstrated significant enzyme inhibitory activities, particularly against AChE, BChE, and GST, showcasing their therapeutic potential. Molecular docking studies have further indicated significant interactions at the enzyme active sites, affirming their efficacy in enzyme inhibition (Cetin et al., 2021).
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-26-18(13-17(25-26)15-7-3-2-4-8-15)22(28)27-11-5-9-16(14-27)20-23-24-21(29-20)19-10-6-12-30-19/h2-4,6-8,10,12-13,16H,5,9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPFPCQNSYQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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